REACTION_CXSMILES
|
[C:1](O)(=[O:4])[CH2:2][CH3:3].CNC.C(=O)CC.[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH:16]=O>>[CH3:19][O:18][CH:15]([O:14][CH3:13])[CH:16]=[C:2]([CH3:3])[CH:1]=[O:4]
|
Name
|
|
Quantity
|
24.7 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
41.6 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42.26 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COC(C=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
CUSTOM
|
Details
|
A pale yellow solution formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C.
|
Type
|
CUSTOM
|
Details
|
did not exceed 68° C.
|
Type
|
CUSTOM
|
Details
|
(ca. 30 min)
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
During the addition the color of the mixture
|
Type
|
STIRRING
|
Details
|
The mixture was vigorously stirred
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 70° C. for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to a room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with dichloromethane (100 mL)
|
Type
|
WASH
|
Details
|
The combined dichloromethane extracts were washed with water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate (3 g)
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated on a rotary evaporator at the room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=C(C=O)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |